1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

DPP-IV inhibition Type 2 diabetes Incretin modulation

This N7-(2-oxopropyl) theophylline derivative uniquely enables selective DPP-IV inhibition (IC50 = 17,700 nM) and xanthine oxidase inhibition (Ki = 820 nM) while minimizing adenosine A1/A2A receptor antagonism that complicates theophylline and caffeine studies. Its weak CYP3A4 inhibition (IC50 = 5,330 nM) supports polypharmacy models with reduced metabolic drug-drug interaction risk. The pre-installed ketone handle also cuts analogue library synthesis time by 50–70% via single-step reductive amination. Choose this compound to isolate DPP-IV and purine catabolic pathways without adenosine confounds in metabolic research.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 10226-64-9
Cat. No. B4245324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
CAS10226-64-9
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C10H12N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5H,4H2,1-3H3
InChIKeyGQYCXRLWSBUAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 10226-64-9): Strategic Sourcing & Scientific Selection Guide


1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 10226-64-9), also known as 7-acetonyltheophylline, is a synthetic N7-alkylated xanthine derivative within the theophylline family. It shares the 1,3-dimethylxanthine core scaffold with caffeine, theophylline, and theobromine but is distinguished by a 2-oxopropyl (acetonyl) substituent at the N7 position . This structural feature introduces a ketone functional group that fundamentally alters its physicochemical properties, biological target engagement, and metabolic fate compared to N7-methyl (caffeine), N7-unsubstituted (theophylline), or N7-hydroxyalkyl (proxyphylline) analogs, making direct substitution scientifically invalid .

Why 1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs for Purine-Targeting Programs


The N7 substituent on the xanthine core is a critical determinant of target selectivity, metabolic stability, and pharmacokinetic behavior. Theophylline (N7-H) acts primarily as a non-selective adenosine receptor antagonist and PDE inhibitor, while caffeine (N7-CH3) additionally targets ryanodine receptors. In contrast, the 7-(2-oxopropyl) modification confers a distinct pharmacological signature: it enables selective inhibition of dipeptidyl peptidase-IV (DPP-IV) [1] while reducing adenosine A1/A2A receptor antagonism that drives theophylline's narrow therapeutic window [2]. The ketone moiety also alters metabolic pathways—replacing CYP1A2-mediated oxidation (theophylline) with N3-demethylation and side-chain reduction, thereby minimizing generation of active metabolites that complicate dose-response relationships [3]. These molecular-level differences preclude generic interchangeability in any study requiring consistent target engagement or predictable ADME properties. Quantitative evidence supporting these differentiators is presented below.

Quantitative Differentiation of 1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione: Head-to-Head Performance Data


DPP-IV Inhibitory Activity: Functional Selectivity Over Canonical Xanthine Pharmacology

1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione demonstrates measurable DPP-IV inhibitory activity (IC50 = 17,700 nM in human Caco-2 cells using AP-AFC substrate), establishing a functional target engagement profile absent in theophylline (N7-H) and caffeine (N7-CH3), which show negligible DPP-IV inhibition at comparable concentrations [1]. This represents a qualitative pharmacological differentiation rather than a potency advantage, as clinically approved DPP-IV inhibitors (e.g., sitagliptin, IC50 ≈ 18 nM) are approximately 1,000-fold more potent [2]. The significance lies in the compound's ability to engage an incretin-modulating target completely inaccessible to theophylline, making it a mechanistically distinct tool compound for metabolic pathway dissection where adenosine receptor confounding must be avoided.

DPP-IV inhibition Type 2 diabetes Incretin modulation

CYP3A4 Inhibition Profile: Reduced Drug-Drug Interaction Liability Compared to Theophylline

In human liver microsome assays, 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione exhibits an IC50 of 5,330 nM (5.33 × 10^3 nM) for CYP3A4 inhibition, classifying it as a weak CYP3A4 inhibitor [1]. By comparison, theophylline is primarily metabolized by CYP1A2 (accounting for ~80% of its clearance) and demonstrates clinically significant CYP1A2 substrate-dependent drug interactions, while its CYP3A4 inhibition has not been characterized as a primary interaction pathway [2]. The target compound's weak CYP3A4 inhibition profile suggests a reduced propensity for metabolic drug-drug interactions involving the most clinically relevant cytochrome P450 isoform, which metabolizes approximately 50% of marketed drugs.

CYP3A4 inhibition Drug-drug interaction Hepatic metabolism

Xanthine Oxidase Inhibition: A Secondary Pharmacological Dimension Absent in Theophylline

1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione demonstrates measurable competitive inhibition of bovine xanthine oxidase with a Ki of 820 nM, using xanthine as substrate with 10-minute preincubation [1]. Theophylline, while sharing the xanthine scaffold, exhibits substantially weaker xanthine oxidase inhibition (typical Ki > 10,000 nM) due to the absence of the N7-(2-oxopropyl) group that enhances enzyme active-site interactions [2]. This differential provides the target compound with a dual pharmacological fingerprint (DPP-IV inhibition plus xanthine oxidase inhibition) that is mechanistically distinct from theophylline's single-target adenosine/PDE profile.

Xanthine oxidase Uric acid metabolism Purine catabolism

Physicochemical Differentiation: Calculated logP and Solubility Profile Versus N7-Hydroxyalkyl Xanthines

ADMET Predictor™ calculations for 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione yield a logP of 1.87 and aqueous solubility of 2.639 mg/mL, placing it in a distinct physicochemical space compared to proxyphylline (7-(2-hydroxypropyl)theophylline, logP ≈ 0.8) and theophylline (logP ≈ -0.02) [1][2]. The 2-oxopropyl substituent increases lipophilicity by approximately 1.1 log units relative to the 2-hydroxypropyl analog and by approximately 1.9 log units relative to theophylline. This enhanced lipophilicity predicts improved membrane permeability (estimated Peff) at the expense of slightly reduced aqueous solubility, directly impacting formulation strategies, dissolution profiling, and in vitro assay design where compound precipitation at physiological pH must be controlled.

Lipophilicity Aqueous solubility ADME prediction

Synthetic Intermediate Utility: 7-Acetonyl Group as a Ketone Handle for Reductive Amination Diversification

The 2-oxopropyl (acetonyl) side chain at N7 provides a reactive ketone functionality that enables efficient reductive amination with primary amines, as demonstrated by the synthesis of 7-((RS)2-(1-methyl-2-phenylethylamino)propyl)theophylline from 7-acetonyltheophylline and (RS)-amphetamine [1]. This synthetic transformation is not accessible to theophylline (N7-H, requires initial alkylation), proxyphylline (N7-hydroxypropyl, requires alcohol oxidation to ketone), or caffeine (N7-methyl, chemically inert), positioning the target compound as a versatile late-stage diversification intermediate. The ketone handle enables generation of N7-aminated theophylline libraries through a single-step reductive amination, reducing synthesis step count by 2–3 steps compared to de novo N7-functionalization of theophylline.

Synthetic intermediate Reductive amination Library diversification

High-Value Application Scenarios for 1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione in Research & Industrial Procurement


Metabolic Disease Target Deconvolution Requiring DPP-IV Engagement Without Adenosine Receptor Confounding

In type 2 diabetes research programs investigating DPP-IV-mediated incretin modulation, theophylline and caffeine introduce significant adenosine A1/A2A receptor antagonism (Ki values in the low micromolar range) that confounds interpretation of glucose homeostasis and cardiovascular endpoints [1]. 1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione provides measurable DPP-IV engagement (IC50 = 17,700 nM) while structurally diverting from the SAR requirements for adenosine receptor binding, as established by the 7-substituted theophylline SAR series [2]. This makes it suitable for mechanistic studies where DPP-IV pathway modulation must be pharmacologically isolated from adenosine-mediated effects on insulin secretion, lipolysis, and vascular tone.

In Vivo Pharmacokinetic Studies Requiring Low CYP3A4 Drug-Drug Interaction Risk

Polypharmacy models in rodent or large-animal studies frequently require co-administration of tool compounds with CYP-metabolized agents. The target compound's weak CYP3A4 inhibition (IC50 = 5,330 nM in human liver microsomes) indicates a low probability of clinically significant metabolic drug-drug interactions [1], in contrast to theophylline which is both a CYP1A2 substrate and a P-glycoprotein modulator. This profile is particularly valuable in cardiovascular or metabolic disease models where co-administered statins, calcium channel blockers, or antiarrhythmics are substrates of CYP3A4, and where compound-induced alterations in their clearance would confound pharmacodynamic readouts.

Purine Catabolism Research Leveraging Dual DPP-IV and Xanthine Oxidase Inhibition

For studies of uric acid metabolism and purine catabolic pathway crosstalk, 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione offers the unique combination of measurable xanthine oxidase inhibition (Ki = 820 nM) and DPP-IV engagement within a single chemical entity [1][2]. This dual activity is absent in theophylline and proxyphylline. Researchers can employ the compound as a single-agent tool to simultaneously probe the intersection of purine degradation (xanthine → uric acid) and incretin signaling (GLP-1/GIP degradation), reducing experimental variables compared to two-compound combinations that introduce pharmacokinetic asynchrony.

Efficient Synthesis of N7-Diversified Theophylline Libraries via Ketone Reductive Amination

Medicinal chemistry teams building N7-substituted theophylline libraries for SAR exploration can leverage the compound's pre-installed 2-oxopropyl ketone handle for late-stage diversification through reductive amination, achieving N7-aminoalkyl theophylline derivatives in a single synthetic step [1]. This route eliminates 2–3 synthetic steps compared to approaches starting from theophylline (requiring initial N7-alkylation with a haloketone or protection/deprotection sequences), translating to a 50–70% reduction in synthesis time per analog and enabling parallel library synthesis in 96-well format for high-throughput SAR campaigns.

Quote Request

Request a Quote for 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.